6-Chloro-8-(difluoromethyl)-9-ethyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-(difluoromethyl)-9-ethyl-9H-purine is a chemical compound with the molecular formula C6H3ClF2N4. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Vorbereitungsmethoden
The synthesis of 6-Chloro-8-(difluoromethyl)-9-ethyl-9H-purine involves several steps, typically starting with the chlorination of a purine derivative. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
6-Chloro-8-(difluoromethyl)-9-ethyl-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-(difluoromethyl)-9-ethyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 6-Chloro-8-(difluoromethyl)-9-ethyl-9H-purine is not fully understood. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate the detailed mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-8-(difluoromethyl)-9-ethyl-9H-purine can be compared with other similar compounds such as:
6-Chloro-8-(trifluoromethyl)quinoline: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
8-Chloro-6-(trifluoromethyl)quinoline: Another similar compound with a different substitution pattern.
Eigenschaften
Molekularformel |
C8H7ClF2N4 |
---|---|
Molekulargewicht |
232.62 g/mol |
IUPAC-Name |
6-chloro-8-(difluoromethyl)-9-ethylpurine |
InChI |
InChI=1S/C8H7ClF2N4/c1-2-15-7-4(5(9)12-3-13-7)14-8(15)6(10)11/h3,6H,2H2,1H3 |
InChI-Schlüssel |
CZRXJWUUKBREQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=NC=N2)Cl)N=C1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.